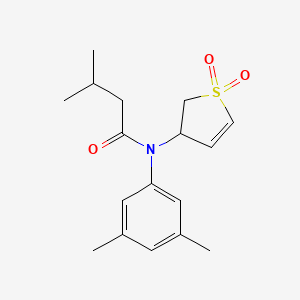
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C17H23NO3S and its molecular weight is 321.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbutanamide is an organic compound that exhibits significant biological activity due to its unique structural features. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A 3,5-dimethylphenyl group
- A 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety
- A 3-methylbutanamide functional group
The molecular formula is C15H19N1O2S with a molecular weight of approximately 277.39 g/mol. The presence of these functional groups contributes to its chemical reactivity and biological interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that thiophene derivatives can inhibit the growth of certain bacteria and fungi. The presence of the thiophene ring enhances the compound's ability to disrupt microbial cell membranes.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This effect is likely mediated through the modulation of signaling pathways involved in cell cycle regulation.
- Enzyme Inhibition : The compound has been reported to interact with various enzymes, potentially acting as an inhibitor. For instance, it may inhibit enzymes involved in inflammation and cancer progression.
- Binding Affinity : Research indicates that this compound can effectively bind to specific proteins associated with disease pathways. This binding may lead to the inhibition of target functions, contributing to its therapeutic effects.
The mechanisms through which this compound exerts its biological effects include:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.
- Inhibition of Signaling Pathways : By binding to specific receptors or enzymes, the compound may interfere with cellular signaling pathways that promote cancer cell survival and proliferation.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals insights into the unique biological activities of this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Similar benzamide core | Different phenyl substitution affecting activity |
| N-(2-methylphenyl)-N-(1,1-dioxido-2-thiophenyl)benzamide | Variations in thiophene | Altered electronic properties leading to different reactivity |
| 2-Bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Bromine substitution | Enhanced reactivity due to halogen presence |
This table emphasizes how slight modifications in structure can significantly influence biological activity.
Case Studies and Research Findings
Several studies have investigated the biological properties of compounds related to this compound:
- Antitumor Activity Study : A study demonstrated that a related thiophene derivative inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation .
- Antibacterial Efficacy : Another research project evaluated the antibacterial properties against Staphylococcus aureus and found significant inhibition at low concentrations .
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-12(2)7-17(19)18(15-5-6-22(20,21)11-15)16-9-13(3)8-14(4)10-16/h5-6,8-10,12,15H,7,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOONOMNFKJNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














